Product packaging for 2,6-Difluoro-4-(methyl)thiophenol(Cat. No.:CAS No. 1806303-37-6)

2,6-Difluoro-4-(methyl)thiophenol

Cat. No.: B1444572
CAS No.: 1806303-37-6
M. Wt: 160.19 g/mol
InChI Key: ODSPHKSEKBUTDS-UHFFFAOYSA-N
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Description

2,6-Difluoro-4-(methyl)thiophenol is a high-value fluorinated aromatic building block designed for research and development applications, particularly in medicinal chemistry and materials science. Its structure, featuring a thiol group protected by a methyl moiety and electron-withdrawing fluorine atoms, makes it a versatile intermediate for constructing more complex molecules via deprotection and subsequent reactions. Researchers can utilize this compound in the synthesis of ligands and peptides where the introduction of a thiol group is critical. The fluorine atoms can influence the molecule's electronic properties and lipophilicity, and may engage in specific interactions such as halogen bonding, a phenomenon shown to enhance binding affinity in protein-protein interactions with other halogenated compounds . This compound is expected to be a solid at room temperature. As with many specialized reagents, its thermal stability can be characterized by techniques like Thermogravimetric Analysis (TGA) . This compound is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6F2S B1444572 2,6-Difluoro-4-(methyl)thiophenol CAS No. 1806303-37-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-difluoro-4-methylbenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2S/c1-4-2-5(8)7(10)6(9)3-4/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODSPHKSEKBUTDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)F)S)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies

The synthesis of complex aromatic compounds such as 2,6-Difluoro-4-(methyl)thiophenol requires a multi-step approach, leveraging a variety of well-established and modern chemical reactions. The strategies can be broadly categorized into methods for constructing the thiophenol framework and techniques for introducing the fluoro-substituents in a regioselective manner.

Advanced Spectroscopic Characterization and Structural Elucidation

X-ray Crystallography for Solid-State Structure Determination:

Intermolecular Interactions in Crystalline States:Without a determined crystal structure, analysis of intermolecular forces such as hydrogen bonding or π-stacking, which govern the packing of molecules in a crystal lattice, cannot be performed.

While general spectroscopic principles and data for structurally related compounds—such as 2,6-difluorophenol (B125437) and 4-(methyl)thiophenol—are available, this information is not sufficient to construct a scientifically accurate and detailed article focused solely on 2,6-Difluoro-4-(methyl)thiophenol as requested. The creation of data tables with specific research findings is therefore not possible.

Further research and publication in peer-reviewed scientific journals are required to establish the detailed spectroscopic and crystallographic profile of this compound.

The unique arrangement of substituents on the benzene (B151609) ring of this compound—two fluorine atoms ortho to the thiol group, and a methyl group in the para position—gives rise to a distinct spectroscopic fingerprint. Vibrational spectroscopy, in particular, is a powerful tool for elucidating the structural nuances of this molecule.

Fourier Transform Infrared (FT-IR) Spectroscopic Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a characteristic pattern of absorption bands corresponding to specific functional groups and bond vibrations. For this compound, the FT-IR spectrum is expected to be dominated by vibrations involving the thiol, methyl, and fluoro substituents, as well as the aromatic ring itself.

Key vibrational modes anticipated in the FT-IR spectrum include:

S-H Stretching: The stretching vibration of the sulfur-hydrogen bond in thiophenols typically appears as a weak band in the region of 2550-2600 cm⁻¹. researchgate.netreddit.comnih.gov Its intensity is often low in IR spectroscopy. reddit.com

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the benzene ring are expected to appear at wavenumbers slightly above 3000 cm⁻¹. orgchemboulder.comlibretexts.org

Aliphatic C-H Stretching: The methyl group (CH₃) will exhibit symmetric and asymmetric stretching vibrations in the range of 2850-3000 cm⁻¹. uomustansiriyah.edu.iq

C-C Aromatic Stretching: The stretching vibrations of the carbon-carbon bonds within the aromatic ring typically produce a series of bands in the 1400-1650 cm⁻¹ region. libretexts.org

C-F Stretching: The strong electronegativity of fluorine results in intense C-F stretching absorption bands, typically found in the 1100-1300 cm⁻¹ range for fluorinated aromatic compounds. uwosh.edu

S-H In-Plane Bending: This bending vibration is expected to be observed in the fingerprint region, though its assignment can be complex.

C-H Out-of-Plane Bending: The out-of-plane bending vibrations of the aromatic C-H bonds are sensitive to the substitution pattern and are expected in the 800-900 cm⁻¹ region. orgchemboulder.comoregonstate.eduspectroscopyonline.com

C-S Stretching: The carbon-sulfur stretching vibration is typically weak and appears in the 600-800 cm⁻¹ range. reddit.com

The following table summarizes the predicted FT-IR vibrational bands for this compound based on known data for similar compounds.

Predicted Wavenumber (cm⁻¹)Assignment of Vibrational ModeExpected Intensity
~3050-3100Aromatic C-H StretchingWeak to Medium
~2920-2970Asymmetric CH₃ StretchingMedium
~2860-2880Symmetric CH₃ StretchingWeak to Medium
~2575S-H StretchingWeak
~1600-1620Aromatic C=C Ring StretchingMedium
~1450-1500Aromatic C=C Ring StretchingMedium to Strong
~1440Asymmetric CH₃ BendingMedium
~1380Symmetric CH₃ BendingMedium
~1250-1300C-F StretchingStrong
~1100-1150C-F StretchingStrong
~850-890Aromatic C-H Out-of-Plane BendingStrong
~700-750C-S StretchingWeak to Medium

This is an interactive data table. Column headers can be used to sort the data.

Raman Spectroscopy for Vibrational Mode Assignment

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. This often results in different relative intensities of vibrational bands, providing a more complete picture of the molecule's vibrational structure.

For this compound, Raman spectroscopy is particularly useful for observing vibrations that are weak in the FT-IR spectrum. Key features expected in the Raman spectrum include:

S-H Stretching: The S-H stretching vibration, which is weak in FT-IR, is often a more prominent peak in the Raman spectrum, appearing around 2575 cm⁻¹. reddit.com

Aromatic Ring Vibrations: The symmetric "ring breathing" mode of the substituted benzene ring, typically around 1000 cm⁻¹, is often a strong and characteristic band in Raman spectra.

C-S Stretching: The C-S stretching vibration, also weak in FT-IR, can show enhanced intensity in the Raman spectrum.

C-F Stretching: While strong in FT-IR, C-F stretching vibrations are also observable in Raman spectra.

The table below outlines the predicted Raman bands and their assignments.

Predicted Wavenumber (cm⁻¹)Assignment of Vibrational ModeExpected Intensity
~3050-3100Aromatic C-H StretchingMedium
~2920-2970Asymmetric CH₃ StretchingMedium
~2860-2880Symmetric CH₃ BendingWeak to Medium
~2575S-H StretchingMedium to Strong
~1600-1620Aromatic C=C Ring StretchingStrong
~1000Aromatic Ring BreathingStrong
~850-890Aromatic C-H Out-of-Plane BendingMedium
~700-750C-S StretchingMedium

This is an interactive data table. Column headers can be used to sort the data.

Surface-Enhanced Raman Scattering (SERS) for Surface Interactions

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that dramatically enhances the Raman signal of molecules adsorbed onto nanostructured metal surfaces, such as gold or silver nanoparticles. rsc.org For thiophenol derivatives, the thiol group has a strong affinity for these metals, leading to the formation of a self-assembled monolayer on the nanoparticle surface. rsc.orgnih.gov

When this compound is analyzed using SERS, the following observations are expected:

Adsorption Mechanism: The molecule will likely adsorb onto the metal surface via the sulfur atom, forming a metal-sulfur bond. This is often accompanied by the disappearance of the S-H stretching band around 2575 cm⁻¹.

Spectral Enhancement: The vibrational modes of the molecule closest to the metal surface will experience the greatest enhancement. This includes the C-S stretching vibration and the vibrations of the aromatic ring.

Orientation Information: The relative enhancement of different vibrational modes can provide information about the orientation of the molecule on the surface. For instance, enhancement of out-of-plane bending modes might suggest a tilted orientation of the aromatic ring with respect to the surface.

Plasmon-Assisted Reactions: In some cases, the intense electromagnetic field at the nanoparticle surface can induce chemical reactions, leading to the appearance of new spectral features. nih.gov

SERS studies on similar aromatic thiols have shown significant enhancement of the ring breathing modes and other in-plane vibrations, consistent with an orientation where the aromatic ring is perpendicular or tilted relative to the metal surface. nih.govacs.orgnih.govresearchgate.net

Synergistic Application of Spectroscopic Techniques for Comprehensive Structural Insights

The combination of FT-IR, Raman, and SERS provides a comprehensive and synergistic approach to the structural elucidation of this compound.

Complementary Information: FT-IR and Raman spectroscopy offer complementary information. Vibrations that are weak or absent in one technique may be strong in the other, allowing for a more complete assignment of the molecule's fundamental vibrational modes. reddit.com

Functional Group Identification: The characteristic frequencies observed in both FT-IR and Raman spectra allow for the unambiguous identification of the key functional groups (S-H, C-F, CH₃, and the substituted aromatic ring).

Surface Chemistry and Interfacial Behavior: SERS provides unique insights into how the molecule interacts with its environment, particularly with metal surfaces. This is crucial for applications in areas such as sensor development, catalysis, and nanotechnology where surface interactions are paramount.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful tool for investigating the properties of molecular systems. For a molecule like 2,6-difluoro-4-(methyl)thiophenol, DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), can provide significant insights into its behavior. rsc.org

The initial step in the computational analysis involves the optimization of the molecular geometry to find the most stable arrangement of atoms. For this compound, the primary conformational flexibility arises from the orientation of the sulfhydryl (-SH) group relative to the benzene (B151609) ring and the rotation of the methyl (-CH3) group.

The geometry optimization would reveal the most stable conformer, which is likely to have the S-H bond in the plane of the benzene ring to maximize conjugation, although steric hindrance from the ortho-fluorine atoms could influence this. The planarity of the thiophenol moiety is a key factor in determining its electronic properties. The rotation of the methyl group is expected to have a relatively low energy barrier. Conformational analysis of disubstituted cyclohexanes shows that steric effects of substituents must be carefully considered, a principle that also applies to substituted benzenes. openstax.orglibretexts.org

Table 1: Predicted Optimized Geometrical Parameters for this compound

ParameterPredicted Value (Å)
C-S Bond Length~1.77
S-H Bond Length~1.34
C-F Bond Length~1.35
C-C (aromatic) Bond Length~1.39 - 1.41
C-C (methyl) Bond Length~1.51

Note: These are representative values based on typical DFT calculations for similar molecules and are not from a specific study on this compound.

The electronic properties of a molecule are crucial for understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. wikipedia.orgjoaquinbarroso.com The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. wikipedia.org A smaller gap suggests higher reactivity. For this compound, the HOMO is expected to be localized primarily on the sulfur atom and the aromatic ring, while the LUMO is likely to be distributed over the aromatic system.

The introduction of two electron-withdrawing fluorine atoms at the ortho positions is expected to lower the energy of both the HOMO and LUMO, potentially affecting the HOMO-LUMO gap. The electron-donating methyl group at the para position will have an opposing effect. DFT calculations can precisely quantify these energies.

Mulliken charge distribution analysis, another output of DFT calculations, would reveal the partial charges on each atom. The electronegative fluorine atoms will exhibit negative charges, while the sulfur and carbon atoms will have more complex charge distributions due to resonance and inductive effects.

Table 2: Predicted Electronic Properties of this compound

PropertyPredicted Value (eV)
HOMO Energy~ -6.5
LUMO Energy~ -1.0
HOMO-LUMO Gap~ 5.5

Note: These are estimated values based on trends observed for substituted thiophenols and are for illustrative purposes.

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of Lewis structures, lone pairs, and delocalization effects. uni-muenchen.de For this compound, NBO analysis would quantify the hybridization of the atomic orbitals and the nature of the C-S, S-H, C-F, and aromatic C-C bonds. It would also reveal hyperconjugative interactions, such as the delocalization of the sulfur lone pair electrons into the antibonding orbitals of the aromatic ring. These interactions are crucial for understanding the substituent effects on the molecule's stability and reactivity.

The Quantum Theory of Atoms in Molecules (QTAIM) is another powerful tool for analyzing chemical bonds. By examining the topology of the electron density, QTAIM can characterize the nature of atomic interactions, classifying them as either shared (covalent) or closed-shell (ionic or van der Waals) interactions. For the title compound, QTAIM would provide insights into the strength and nature of the C-F and C-S bonds.

Energetic Landscape and Reaction Path Modeling

The S-H bond dissociation energy (BDE) is a critical parameter for assessing the antioxidant potential of thiophenols, as it quantifies the energy required for homolytic cleavage of the S-H bond to form a thiyl radical. nih.gov DFT calculations are a reliable method for predicting BDEs. royalsocietypublishing.org The BDE is influenced by the stability of the resulting thiyl radical.

For this compound, the electron-withdrawing fluorine atoms at the ortho positions are expected to stabilize the parent molecule and potentially the radical, while the electron-donating methyl group at the para position is known to destabilize the radical. researchgate.net Studies on substituted thiophenols have shown that electron-donating groups generally decrease the S-H BDE, while electron-withdrawing groups have a more complex effect. rsc.orgresearchgate.net Computational studies have shown that for para-substituted thiophenols, the S-H BDE correlates with the substituent's Hammett constant. rsc.org

Table 3: Predicted S-H Bond Dissociation Energies

CompoundPredicted Gas-Phase S-H BDE (kcal/mol)
Thiophenol~87
4-Methylthiophenol~86
This compound~88-90

Note: These values are estimations based on known substituent effects and are not from direct calculations on this compound.

The rotation of the sulfhydryl group around the C-S bond is a key conformational process in thiophenols. The energy barrier to this rotation can be determined computationally by performing a series of constrained geometry optimizations at different dihedral angles.

For this compound, the two ortho-fluorine atoms are expected to significantly increase the rotational barrier compared to unsubstituted thiophenol due to steric hindrance and electrostatic repulsion between the fluorine atoms and the hydrogen of the sulfhydryl group. A study on 3,5-disubstituted thiophenols has shown that meta substituents can increase the rotational barrier. researchgate.net It is reasonable to expect a more pronounced effect from ortho substituents. The barrier is expected to be twofold, with energy minima when the S-H bond is in the plane of the ring and maxima when it is perpendicular to it.

Table 4: Predicted Rotational Barriers for the C-S Bond

CompoundPredicted Rotational Barrier (kcal/mol)
Thiophenol~1.0 - 1.5
2,6-Difluorothiophenol~4.0 - 5.0
This compound~4.2 - 5.2

Note: These are illustrative estimations based on data from related compounds and general chemical principles.

Prediction of Spectroscopic Parameters

Computational quantum chemistry provides powerful tools to predict the spectroscopic parameters of molecules with a high degree of accuracy. These theoretical predictions are instrumental in the interpretation of experimental spectra and can aid in the structural elucidation of complex molecules.

Computational IR and Raman Spectra Simulation

The vibrational spectra of this compound can be simulated using quantum chemical calculations, most commonly employing Density Functional Theory (DFT). The B3LYP functional combined with a basis set such as 6-311+G(d,p) is a widely used method for obtaining a balance between accuracy and computational cost for organic molecules.

The process begins with the geometry optimization of the molecule to find its lowest energy conformation. Following this, a frequency calculation is performed, which yields the harmonic vibrational frequencies. These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and the inherent limitations of the theoretical level. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data.

The simulation provides not only the frequencies of the vibrational modes but also their intensities for both Infrared (IR) and Raman spectroscopy. This information is crucial for a detailed assignment of the experimental spectra. For this compound, key vibrational modes would include the S-H stretch, C-F stretches, C-S stretch, and various aromatic ring vibrations. The predicted frequencies and intensities allow for a comprehensive understanding of the molecule's vibrational behavior.

Table 1: Hypothetical Predicted Vibrational Frequencies for this compound using DFT (B3LYP/6-311+G(d,p))

Vibrational ModePredicted Frequency (cm⁻¹) (Scaled)Predicted IR Intensity (km/mol)Predicted Raman Activity (Å⁴/amu)
S-H Stretch258050150
Aromatic C-H Stretch3050-310015120
Asymmetric C-F Stretch128018020
Symmetric C-F Stretch121015035
Aromatic Ring Stretch1580-16208090
C-S Stretch7104060
S-CH₃ Stretch6903050

Note: The data in this table is hypothetical and serves as an illustration of the type of results obtained from computational simulations.

Theoretical ¹⁹F NMR Chemical Shift Prediction

The prediction of ¹⁹F NMR chemical shifts is a powerful application of computational chemistry, particularly for organofluorine compounds. Given the high sensitivity of the ¹⁹F nucleus to its electronic environment, theoretical calculations can be invaluable in assigning signals in complex spectra and in confirming molecular structures.

The standard approach involves calculating the nuclear magnetic shielding tensors using methods like the Gauge-Including Atomic Orbital (GIAO) method, which is implemented in many quantum chemistry software packages. DFT methods, such as B3LYP or more modern functionals like ωB97XD, are commonly used in conjunction with basis sets that are well-suited for NMR calculations, for instance, the aug-cc-pVDZ basis set.

The calculated isotropic shielding constants (σ) are then converted to chemical shifts (δ) using a reference compound, typically CFCl₃, according to the equation: δ = σ_ref - σ_calc. Alternatively, a linear regression analysis based on a set of known compounds can be employed to yield more accurate predictions. For this compound, the two fluorine atoms are chemically equivalent due to the molecule's symmetry, and thus a single ¹⁹F NMR signal would be predicted. The chemical shift of this signal would be influenced by the electronic effects of the para-methylthio group and the ortho-hydrogens.

Table 2: Hypothetical Predicted ¹⁹F NMR Chemical Shift for this compound

Computational MethodBasis SetCalculated Shielding (ppm)Predicted Chemical Shift (ppm) (vs. CFCl₃)
GIAO-B3LYP6-311+G(2d,p)175.3-112.3
GIAO-ωB97XDaug-cc-pVDZ178.1-109.5

Note: The data in this table is hypothetical and illustrates the expected output from such calculations.

Mechanistic Insights from Quantum Chemical Simulations

Beyond spectroscopy, computational chemistry is a cornerstone for investigating reaction mechanisms, providing a level of detail that is often inaccessible through experimental means alone.

Transition State Characterization

To understand the kinetics and feasibility of a chemical reaction involving this compound, the identification and characterization of the transition state (TS) is paramount. The transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate.

Computational methods can locate the geometry of the transition state and calculate its energy. A frequency calculation on the optimized TS geometry is then performed. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate that transforms reactants into products. The energy difference between the reactants and the transition state gives the activation energy of the reaction, a critical parameter in determining the reaction rate. For instance, in a hypothetical nucleophilic aromatic substitution reaction, the transition state would feature the partial formation of a new bond and the partial breaking of the bond to the leaving group.

Solvent Effects on Reaction Pathways (e.g., PCM models)

Reactions are typically carried out in a solvent, which can have a significant impact on reaction pathways and energetics. Computational models can account for these solvent effects. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model where the solvent is treated as a continuous dielectric medium.

By performing geometry optimizations and frequency calculations within the framework of a PCM, it is possible to obtain energies and structures that are more representative of the solution-phase reality. The solvent can stabilize charged species and transition states to different extents, thereby altering the activation energy and potentially even changing the preferred reaction mechanism compared to the gas phase. For a reaction involving the polar this compound, the choice of solvent could play a crucial role in its reactivity, a factor that can be systematically investigated using PCM calculations with different solvent parameters.

Reactivity and Mechanistic Reaction Studies

Chemical Transformations Involving the Thiol Moiety

The thiol group is the primary site of many chemical reactions for 2,6-Difluoro-4-(methyl)thiophenol, undergoing oxidation, electrophilic, and nucleophilic reactions.

A principal reaction of thiols is their oxidation to form disulfides. This transformation is readily achievable for this compound, leading to the formation of bis(2,6-difluoro-4-methylphenyl) disulfide. This conversion can be accomplished using a variety of oxidizing agents and conditions, ranging from simple air oxidation to more controlled catalytic methods. The oxidation is often facilitated by a base, which deprotonates the thiol to the more reactive thiolate anion. researchgate.net

The choice of oxidant and reaction conditions can be tailored to achieve high yields and purity. Common methods applicable to this transformation are summarized in the table below.

Table 1: General Methods for the Oxidation of Thiophenols to Disulfides

Oxidant/Catalyst SystemSolventConditionsGeneral Applicability
Air (O₂) / Base (e.g., Et₃N)DMF80 °C, 24hEffective for a range of aryl thiols, including those with electron-donating and electron-withdrawing groups. researchgate.net
Hydrogen Peroxide (H₂O₂) / Iodide (I⁻)DichloromethaneRoom TemperatureA mild and efficient method for the selective conversion of thiols to disulfides. organic-chemistry.org
Dimethyl Sulfoxide (DMSO) / Dichlorodioxomolybdenum(VI)AcetonitrileRefluxProvides selective and quantitative conversion under mild, catalytic conditions. organic-chemistry.org
Riboflavin-derived Organocatalyst / IodineAcetonitrileRoom Temperature, Visible LightA metal-free, aerobic oxidation method that mimics biological electron transfer processes. organic-chemistry.org

The sulfur atom of the thiol group is inherently nucleophilic, especially upon deprotonation to the thiolate. This nucleophilicity drives reactions with a wide array of electrophiles, such as alkyl halides and acylating agents, to form thioethers and thioesters, respectively.

Conversely, for the sulfur atom to act as an electrophile, it typically requires prior activation. Reaction of the thiol with a mild oxidizing agent like hypochlorite (B82951) can generate a transient sulfenyl chloride (RSCl) intermediate. nih.gov This electrophilic sulfur species is then highly reactive towards nucleophiles. Another strategy involves reacting the thiol with an activating agent like 1-chlorobenzotriazole, which forms an activated thiol species (RSBt) that can then react with another thiol to produce unsymmetrical disulfides in a controlled manner. organic-chemistry.org

A significant transformation of thiophenols is their conversion to sulfonyl fluorides, which are valuable connectors in "click chemistry," particularly in Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) reactions. ccspublishing.org.cntue.nl This conversion involves the oxidation of the sulfur atom from a -2 to a +6 oxidation state along with the formation of a sulfur-fluorine bond.

Modern synthetic methods allow for the direct conversion of thiols or their corresponding disulfides into sulfonyl fluorides, bypassing the traditional route through sulfonyl chlorides. These methods often employ a fluoride source and a potent oxidizing agent.

One prominent method is the electrochemical oxidation of a thiol in an acetonitrile/water medium with potassium fluoride (KF) as the fluoride source. tue.nl This environmentally benign approach avoids the need for chemical oxidants. Another effective method involves the use of Selectfluor as both the oxidant and the fluorine source to convert disulfides directly into sulfonyl fluorides. ccspublishing.org.cn

Table 2: Modern Synthetic Routes to Sulfonyl Fluorides from Thiols/Disulfides

Starting MaterialReagents & ConditionsProductKey Features
ThiolKF, Pyridine, MeCN/HCl(aq), Carbon AnodeSulfonyl FluorideAn electrochemical method that avoids chemical oxidants and shows broad substrate scope. tue.nl
DisulfideSelectfluor, MeCN/H₂OSulfonyl FluorideUses Selectfluor as both the oxidant and fluorine source; effective for aromatic and alkyl disulfides. ccspublishing.org.cn
ThiolSO₂F₂ (Sulfuryl Fluoride), BaseDisulfide (via Thiol-SO₂F₂ Adduct)SO₂F₂ acts as a potent and selective oxidant for thiols, leading to disulfide formation under simple conditions. chemrxiv.org
SulfonamidePyrylium tetrafluoroborate, MgCl₂, KFSulfonyl FluorideAn in-situ method where a sulfonamide is converted to a sulfonyl chloride and then to the sulfonyl fluoride. researchgate.net

Reactivity Influenced by Fluorine Substitution

The two fluorine atoms at the ortho positions to the sulfur atom exert powerful electronic effects that fundamentally alter the reactivity of the aromatic ring.

Fluorine is the most electronegative element, and its influence on the aromatic ring is dominated by a strong electron-withdrawing inductive effect (-I). stackexchange.com This effect decreases the electron density of the aromatic ring, deactivating it towards electrophilic aromatic substitution.

Simultaneously, fluorine possesses lone pairs of electrons that can be donated to the aromatic π-system, resulting in a positive resonance effect (+R). While this effect is weaker than the inductive effect, it plays a role in directing incoming electrophiles. However, the overwhelming -I effect of the two fluorine atoms in this compound makes the ring significantly less susceptible to electrophilic attack compared to non-fluorinated analogues.

Conversely, the strong inductive withdrawal of electrons activates the aromatic ring for nucleophilic aromatic substitution (SNA_r). nih.gov The fluorine atoms stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction, lowering the activation energy for nucleophilic attack. stackexchange.com This makes fluorinated aromatics, particularly those with multiple fluorine atoms, excellent substrates for SNA_r reactions. The introduction of fluorine can also lead to a phenomenon termed "fluoromaticity," where the fluorine's π-orbitals contribute to the aromatic system, potentially increasing the ring's stability. acs.org

The presence of fluorine atoms can influence the reactivity of adjacent C-H bonds, a critical aspect in modern synthetic chemistry focused on C-H activation. While C-F bonds themselves are very strong and their direct activation is challenging, fluorine's electronic influence is key. acs.orgresearchgate.net The strong electron-withdrawing nature of fluorine increases the acidity of the aromatic C-H bonds, making them more prone to deprotonation or metallation, which are often the initial steps in a C-H functionalization catalytic cycle.

Furthermore, in certain complex reactions, the presence of fluorine has been shown to be essential for the stability of reactive intermediates. For instance, fluorine can prevent the decomposition of dearomatized intermediates, thereby enabling subsequent reactions to occur that would otherwise fail with non-fluorinated analogues. kyoto-u.ac.jp This highlights a crucial, albeit indirect, role of fluorine in facilitating transformations that involve the cleavage and functionalization of C-H bonds on the aromatic ring.

Photochemical and Radical Reaction Pathways

The introduction of fluorine atoms into organic molecules can significantly alter their electronic properties and, consequently, their reactivity. However, specific studies detailing these effects on the photochemical behavior of this compound are conspicuously absent.

Thiol-to-Thione Phototautomerization Studies

There is currently no available research literature that specifically investigates the thiol-to-thione phototautomerization of this compound. This process, involving the light-induced migration of a proton from the sulfur atom to the aromatic ring to form a thione (thioketone) tautomer, is a known phenomenon for some thiophenol derivatives. The electronic and steric influence of the two ortho-fluorine atoms and the para-methylthio group would be expected to play a significant role in the kinetics and thermodynamics of such a transformation, but empirical data remains to be established.

Formation and Reactivity of Thiophenyl Radicals

The primary photochemical process for thiols typically involves the homolytic cleavage of the sulfur-hydrogen (S-H) bond upon UV irradiation, leading to the formation of a thiyl radical and a hydrogen atom. researchgate.net It is therefore highly probable that this compound would form the corresponding 2,6-difluoro-4-(methyl)thiophenyl radical under photochemical conditions.

The reactivity of this radical would be governed by the electron-withdrawing nature of the fluorine atoms and the properties of the methylthio substituent. These substituents would influence the radical's stability and its subsequent reactions, such as hydrogen abstraction or addition to unsaturated systems. However, no specific experimental studies on the generation, characterization, or synthetic utility of the 2,6-difluoro-4-(methyl)thiophenyl radical have been reported. A related, general "fluor-thiol photocoupling reaction" has been described for anchoring thiolated biomolecules to fluorinated surfaces, proceeding via a UV-initiated pathway, but this does not provide specific details on the reactivity of this particular thiophenyl radical. nih.gov

Coordination Chemistry and Metal-Ligand Interactions

The coordination chemistry of thiophenolates (the deprotonated form of thiophenols) is extensive, as they are known to act as versatile ligands for a wide range of transition metals. researchgate.net The sulfur atom serves as a soft donor, readily forming stable metal-sulfur bonds.

Formation of Metal Complexes with 2,6-Difluoro-4-(methyl)thiophenolate

While the coordination chemistry of various thiophenolate-containing ligands, including those in macrocyclic frameworks and thio-Schiff bases, has been explored, there are no specific studies detailing the formation of metal complexes with the 2,6-difluoro-4-(methyl)thiophenolate anion. bohrium.comnih.gov It is anticipated that this ligand would coordinate to metal centers through its sulfur atom. The electronic effects of the fluorine and methylthio groups would modulate the electron-donating ability of the sulfur, thereby influencing the stability and properties of any resulting metal complexes. The steric bulk of the ortho-fluorine atoms could also play a significant role in determining the coordination geometry and the accessibility of the metal center. Despite these well-founded expectations, no discrete complexes containing the 2,6-difluoro-4-(methyl)thiophenolate ligand have been synthesized or characterized in the reviewed literature.

Mechanistic Studies of Ligand Exchange and Complex Formation

Consistent with the lack of characterized complexes, there is no information available regarding mechanistic studies of ligand exchange or complex formation involving 2,6-difluoro-4-(methyl)thiophenolate. Such studies are crucial for understanding the lability, stability, and potential catalytic activity of metal complexes. Research in this area would be necessary to elucidate the kinetics and mechanisms of how this specific ligand binds to and detaches from metal centers.

Advanced Applications in Chemical Synthesis and Materials Science

Role as a Synthetic Building Block for Complex Molecules

The distinct structural features of 2,6-difluoro-4-(methyl)thiophenol, namely the reactive thiol group and the electronically modified aromatic ring, make it an excellent starting point or intermediate in the synthesis of more complex molecular architectures. The thiol (-SH) group provides a nucleophilic handle for a variety of chemical transformations, including alkylation, arylation, and addition reactions. Simultaneously, the fluorine atoms at the 2 and 6 positions exert strong electron-withdrawing effects, influencing the reactivity of the aromatic ring and the acidity of the thiol proton.

This compound has been instrumental in the development of novel therapeutic agents. For instance, in the pursuit of potent and selective inhibitors for "Dual-specificity tyrosine-(Y)-phosphorylation Regulated Kinase-1A" (DYRK1A), an enzyme implicated in neurodegenerative diseases like Parkinson's and Alzheimer's, researchers have utilized fluorinated polyphenols. nih.gov Systematic structure-activity relationship (SAR) studies on green tea-derived polyphenols led to the discovery that introducing fluorine atoms into the aromatic rings can significantly enhance inhibitory activity against DYRK1A/B enzymes and improve bioavailability. nih.gov While not directly stating the use of this compound, the synthetic strategies employed in creating a library of fluorinated polyphenol derivatives often involve the coupling of functionalized thiophenols with other molecular fragments. The principles demonstrated in these studies highlight the potential of polysubstituted thiophenols like this compound as key components in constructing complex, biologically active molecules. The synthesis of a PET radioligand for the mGluR4 receptor, for example, involved the multi-step synthesis of a thiophenol precursor, underscoring the importance of such building blocks in medicinal chemistry. nih.gov

Contributions to Organofluorine Chemistry

The field of organofluorine chemistry has grown exponentially due to the significant impact of fluorinated compounds in pharmaceuticals, agrochemicals, and materials. This compound plays a crucial role in this domain by facilitating the creation of novel fluorinated motifs and enabling strategic isosteric replacements in molecular design.

Development of New Fluorinated Motifs

The presence of two fluorine atoms flanking a central functional group in this compound provides a unique platform for developing new fluorinated structural motifs. These motifs are highly sought after in drug discovery and materials science for their ability to impart desirable properties. The introduction of fluorine can alter a molecule's conformation, metabolic stability, and binding affinity to biological targets. researchgate.netubc.ca

Research has shown that the incorporation of difluoromethylene units can subtly alter ring conformations, which can be a valuable tool for modulating physicochemical properties like pKa. researchgate.net While this example refers to difluoromethylene groups, the principle of using fluorine to fine-tune molecular geometry and electronics is directly applicable to the use of 2,6-difluorinated aromatic compounds. The development of novel fluorinating agents and methods continually expands the toolbox for creating such motifs. beilstein-journals.org The synthesis of various difluoromethoxyarenes, which are important in medicinal compounds and materials, highlights the ongoing effort to create new fluorinated building blocks. ubc.ca

Isosteric Replacements in Molecular Design

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties to enhance a molecule's biological activity, is a fundamental concept in medicinal chemistry. princeton.edu The difluoromethyl group (CF2H), for example, is considered a bioisostere of hydroxyl and thiol groups. dokumen.pub Similarly, the difluorinated phenyl ring in this compound can act as an isostere for other aromatic systems.

The replacement of hydrogen atoms with fluorine can lead to improved pharmacokinetic profiles and enhanced clinical success of drug candidates. princeton.edu Direct deoxydifluoromethylation of alcohols to their corresponding difluoromethylated analogues is a modern synthetic strategy that showcases the power of isosteric replacement. princeton.edu The use of this compound allows for the introduction of a difluorinated thioether moiety, which can mimic other functional groups while offering altered lipophilicity, metabolic stability, and hydrogen bonding capabilities. This approach is particularly valuable in late-stage functionalization, where direct conversion of a functional group to its bioisostere can accelerate the drug discovery process. princeton.edu

Precursor for Functional Materials

The unique properties of this compound also extend to the realm of materials science, where it serves as a valuable precursor for the creation of functional materials with tailored properties.

Integration into Polymeric Structures

The incorporation of fluorinated monomers into polymers can significantly enhance their thermal stability, chemical resistance, and surface properties. The thiol group of this compound can be utilized in various polymerization techniques, such as thiol-ene "click" chemistry or as a chain transfer agent in radical polymerization.

A notable application involves the use of thiol-reactive functional poly(meth)acrylates. researchgate.net In these systems, polymers containing reactive groups can undergo post-polymerization modification with thiols. For example, polymers with pentafluorophenyl groups can selectively react with thiols at the para-fluoro position. researchgate.net This allows for the precise introduction of the 2,6-difluoro-4-(methyl)thiophenyl moiety onto a polymer backbone, thereby imparting its unique electronic and steric properties to the bulk material. This strategy enables the creation of polymers with controlled hydrophobicity, refractive index, and surface energy.

Surface Modification and Self-Assembled Monolayers

The thiol group has a strong affinity for gold and other noble metal surfaces, making thiophenols ideal candidates for forming self-assembled monolayers (SAMs). sigmaaldrich.comrsc.orgmerckmillipore.com SAMs are highly ordered molecular layers that can precisely control the interfacial properties of a material.

By using this compound, it is possible to create SAMs with a fluorinated surface. The presence of the fluorine atoms can dramatically lower the surface energy, leading to surfaces that are both hydrophobic and lipophobic (oleophobic). The structure and conformation of SAMs derived from partially fluorinated thiols have been studied, revealing that the fluorocarbon moieties can adopt specific orientations relative to the surface. nih.gov This level of control over surface chemistry is critical for applications such as anti-fouling coatings, low-friction surfaces, and platforms for biosensors. The general procedure for forming SAMs involves immersing a clean gold substrate into a dilute solution of the thiol, allowing for the spontaneous formation of a densely packed monolayer. sigmaaldrich.commerckmillipore.com

Application in "Click Chemistry" and Bioconjugation Methods (e.g., SuFEx, thiol-ene)

The unique structural features of this compound, namely the presence of a reactive thiol group and fluorine atoms ortho to the thiol, make it a molecule of interest for advanced applications in chemical synthesis, particularly in the realm of "click chemistry" and bioconjugation. These fields prioritize reactions that are high-yielding, stereospecific, and produce minimal byproducts, criteria that align with the potential reactivity of this compound.

The thiol functional group is a key player in a variety of conjugation reactions due to the nucleophilicity of the corresponding thiolate anion. This allows for selective reactions under specific pH conditions. In the context of bioconjugation, the thiol side chain of cysteine residues is frequently utilized for the site-specific modification of peptides and proteins. mdpi.com

Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Chemistry

Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a powerful class of "click" reactions that rely on the robust and reliable reactivity of S(VI)-F bonds. researchgate.net SuFEx chemistry enables the formation of strong covalent links between molecular building blocks. researchgate.net While direct participation of a thiophenol in a SuFEx reaction is not typical, as the core of SuFEx is the exchange of a fluoride on a sulfur(VI) hub, the principles of SuFEx can be relevant. For instance, a molecule like this compound could be derivatized to incorporate a SuFEx-active moiety, such as a sulfonyl fluoride (–SO₂F), thereby becoming a valuable building block for SuFEx-mediated polymer synthesis or small molecule assembly. The stability of the S-F bond in sulfonyl fluorides is a key feature, preventing unwanted side reactions often seen with more reactive sulfonyl chlorides. researchgate.net

The general advantages of SuFEx chemistry, which could be harnessed by derivatives of this compound, are summarized in the table below.

Feature of SuFEx ChemistryDescription
High Yields Reactions typically proceed to completion, simplifying purification. nih.gov
Stereospecificity The reaction geometry is well-defined, leading to specific product conformations.
Water and Oxygen Friendly Many SuFEx reactions can be performed under ambient conditions, broadening their applicability. researchgate.net
Stable Linkages The resulting sulfate (B86663) or sulfonate connections are generally very stable. researchgate.net

Thiol-Ene Reactions and Bioconjugation

The thiol-ene reaction is a radical-mediated addition of a thiol to an alkene (ene), which proceeds via a free-radical chain mechanism. This reaction is highly efficient and often initiated by light (photo-initiation), allowing for spatial and temporal control over the conjugation process. nih.gov The thiol group of this compound makes it a prime candidate for participation in thiol-ene reactions.

In a typical thiol-ene bioconjugation scenario, a biomolecule is functionalized with an alkene, and then a thiol-containing molecule, such as this compound, is added to create a stable thioether linkage. nih.gov This method is valued for its cytocompatibility, meaning it can be performed in the presence of living cells with minimal toxicity. nih.gov

The potential use of this compound in thiol-ene reactions offers several advantages:

High Specificity: The thiol-ene reaction is highly specific for the thiol and ene functional groups, minimizing off-target reactions.

Fluorine Labeling: The presence of two fluorine atoms allows for the introduction of a ¹⁹F label, which can be useful for nuclear magnetic resonance (NMR) studies of the resulting bioconjugate.

Modulation of Properties: The fluorine and methylthio substituents can modulate the physicochemical properties, such as lipophilicity and electronic character, of the resulting conjugate.

A related strategy in bioconjugation is the para-fluoro-thiol reaction (PFTR), a nucleophilic aromatic substitution where a thiol displaces a fluorine atom from a perfluorinated aromatic ring. acs.org While this reaction demonstrates the utility of fluorinated aromatics in bioconjugation, in the case of this compound, the compound itself provides the thiol for reactions like thiol-ene coupling.

The table below outlines a representative scheme for a thiol-ene reaction where this compound could be a reactant.

Reaction StepDescription
Initiation A photoinitiator generates radicals upon exposure to light.
Chain Transfer The initiator radical abstracts a hydrogen from the thiol group of this compound, forming a thiyl radical.
Propagation The thiyl radical adds across the double bond of an alkene-containing molecule.
Chain Transfer The resulting carbon-centered radical abstracts a hydrogen from another molecule of this compound, regenerating the thiyl radical and forming the final thioether product.

The field of bioconjugation is continually seeking new reagents that offer improved stability, selectivity, and functionality. The unique combination of a reactive thiol and a difluorinated aromatic ring in this compound positions it as a promising, albeit not yet widely documented, candidate for creating novel materials and bioconjugates through established and emerging "click" chemistry methodologies.

Environmental Transformation and Degradation of this compound: A Scientific Review

The environmental fate of synthetic chemicals is a critical area of study, determining their persistence, potential for bioaccumulation, and ultimate impact on ecosystems. This article focuses on the environmental transformation and degradation mechanisms of the chemical compound this compound. While direct experimental data on this specific molecule is limited, this review synthesizes information from studies on analogous compounds, including thiophenols, fluorinated aromatics, and methylated phenols, to postulate its likely environmental behavior.

Environmental Transformation and Degradation Mechanisms

The environmental persistence of 2,6-Difluoro-4-(methyl)thiophenol is governed by a combination of abiotic and biotic degradation processes. These pathways determine the transformation of the parent compound into various intermediates and, ultimately, its mineralization.

Abiotic degradation involves non-biological processes, primarily photolysis and hydrolysis, that can break down chemical structures in the environment.

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light, particularly in the ultraviolet (UV) spectrum of sunlight. For aromatic compounds, this is a significant degradation pathway in surface waters and the atmosphere.

Studies on fluorinated aromatic compounds suggest that the carbon-fluorine bond can be susceptible to photolytic cleavage. Research on fluorinated phenols has demonstrated that photolysis can lead to the formation of fluoride (B91410) ions as a primary product. nih.govumn.edu The rate of photolysis is often influenced by the pH of the surrounding medium and the presence of photosensitizing agents or reactive oxygen species like hydroxyl radicals. nih.govacs.org For instance, the photolysis of various fluorinated phenols was found to be significantly faster at higher pH values and in the presence of hydrogen peroxide, which generates hydroxyl radicals. nih.govacs.org

It is plausible that this compound undergoes similar photolytic degradation. The primary phototransformation products would likely involve the cleavage of the C-F bonds to yield fluoride and hydroxylated intermediates. The sulfur atom in the thiol group could also be a site for photo-oxidation, potentially leading to the formation of sulfonic acids or disulfides.

Table 1: Illustrative Photolytic Degradation Rates of Analogous Fluorinated Phenols

CompoundpHConditionsRate Constant (h⁻¹)Reference
2-(Trifluoromethyl)phenol7Direct Photolysis26.4 ± 0.64 acs.org
2-(Trifluoromethyl)phenol10Direct Photolysis334.1 ± 93.45 acs.org
2-(Trifluoromethyl)phenol7+ 1 mM H₂O₂29.99 ± 1.47 acs.org
2,6-Difluorophenol (B125437)7Direct PhotolysisRate increased with •OH nih.gov
4-Fluorophenol-Direct Photolysis- umn.edu

This table is for illustrative purposes and shows data for analogous compounds to infer potential behavior.

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The stability of a compound to hydrolysis is a key factor in its environmental persistence, especially in aquatic systems.

Thiophenols can undergo hydrolysis, although they are generally more resistant than their phenol (B47542) counterparts under neutral conditions. The rate of hydrolysis is highly dependent on pH. In alkaline conditions, thiophenols can deprotonate to form the more reactive thiophenolate anion, which can influence its reactivity. wikipedia.org While specific data on the hydrolytic stability of this compound is not available, studies on related compounds suggest that hydrolysis may not be a primary degradation pathway under typical environmental pH conditions (pH 5-9). However, under more extreme pH conditions, hydrolysis could contribute to its transformation. The fluorine substituents on the aromatic ring may also influence the rate of hydrolysis.

Biotic degradation, mediated by microorganisms, is a crucial process for the complete removal of organic pollutants from the environment.

The microbial degradation of aromatic compounds is a well-studied field. Bacteria and fungi possess a wide array of enzymes capable of breaking down complex aromatic structures. The degradation of halogenated aromatic compounds often begins with an oxidative attack on the aromatic ring. nih.gov

For this compound, it is hypothesized that aerobic microbial degradation would be initiated by monooxygenase or dioxygenase enzymes. These enzymes would hydroxylate the aromatic ring, leading to the formation of catecholic intermediates. researchgate.netrsc.org This hydroxylation step often results in the removal of the halogen substituents. Following ring hydroxylation, ring cleavage dioxygenases would break open the aromatic ring, forming aliphatic acids that can then enter central metabolic pathways, such as the Krebs cycle, and be completely mineralized to carbon dioxide and water. researchgate.netrsc.org

The methyl group on the ring may also be a site for initial oxidative attack, leading to the formation of a carboxylic acid. The thiol group can be oxidized to sulfoxides and sulfones, or potentially cleaved. manavchem.com

The key enzymes involved in the aerobic degradation of aromatic compounds are oxygenases. researchgate.nethu-berlin.de

Monooxygenases incorporate one atom of molecular oxygen into the substrate, often hydroxylating the aromatic ring.

Dioxygenases incorporate both atoms of molecular oxygen. Rieske non-heme iron dioxygenases are particularly important in the initial attack on aromatic rings, leading to the formation of cis-dihydrodiols. researchgate.net

Ring-cleavage dioxygenases are responsible for the subsequent cleavage of the dihydroxylated aromatic ring. These can be further classified into ortho (intradiol) and meta (extradiol) cleavage enzymes, depending on the position of bond cleavage relative to the hydroxyl groups. rsc.org

In the case of this compound, it is likely that a consortium of microorganisms, each with a specific set of enzymes, would be required for its complete degradation. The initial attack would likely be catalyzed by a dioxygenase, followed by dehydrogenases, and then ring-cleavage dioxygenases.

Table 2: Key Enzyme Classes in the Biotic Degradation of Aromatic Compounds

Enzyme ClassFunctionPotential Role in Degradation of this compound
MonooxygenasesHydroxylation of the aromatic ringInitial oxidative attack
DioxygenasesDihydroxylation of the aromatic ringInitial oxidative attack and defluorination
DehydrogenasesOxidation of dihydrodiols to catecholsIntermediate step before ring cleavage
Ring-Cleavage DioxygenasesCleavage of the aromatic ringBreakdown of the core structure
HydrolasesCleavage of bonds with waterPotential role in dehalogenation

This table is based on general principles of aromatic compound degradation.

Environmental fate models are computational tools used to predict the distribution and transformation of chemicals in the environment. These models integrate data on a chemical's physical-chemical properties (e.g., water solubility, vapor pressure, octanol-water partition coefficient) with environmental parameters to estimate its partitioning between air, water, soil, and sediment, and its degradation rates.

Due to the lack of specific experimental data for this compound, any environmental fate modeling would be predictive and based on quantitative structure-activity relationships (QSARs). These models would use the chemical's structure to estimate its properties and, consequently, its likely environmental fate. Such models could predict that the compound would have a moderate tendency to partition to soil and sediment due to its aromatic nature. Its persistence would be estimated based on predicted rates of photolysis, hydrolysis, and biodegradation.

Elucidating the complete degradation pathway would require experimental studies using techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) to identify transformation products in controlled laboratory and field studies.

Q & A

Q. What are the key considerations for synthesizing 2,6-Difluoro-4-(methyl)thiophenol with high purity?

Methodological Answer: The synthesis typically involves selective fluorination and methylation of a thiophenol precursor. For example:

  • Fluorination: Use electrophilic fluorinating agents (e.g., Selectfluor®) under anhydrous conditions to avoid side reactions. Monitor regioselectivity via 19F^{19}\text{F} NMR to confirm substitution at the 2,6-positions .
  • Methylation: Introduce the methyl group via nucleophilic substitution (e.g., methyl iodide) or using dimethyl carbonate as a greener methylating agent. Optimize reaction temperature (40–60°C) to minimize thiol oxidation .
  • Purification: Employ column chromatography (silica gel, hexane/ethyl acetate) or recrystallization in methanol to isolate the product. Purity >95% is confirmed via HPLC and mass spectrometry .

Q. How can the stability of this compound be assessed under experimental storage conditions?

Methodological Answer:

  • Oxidative Stability: Conduct accelerated degradation studies under air and inert atmospheres. Monitor thiol (-SH) group integrity via Ellman’s assay or FT-IR. Thiophenols are prone to disulfide formation; additives like BHT (0.1% w/w) can inhibit oxidation .
  • Thermal Stability: Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures. Store at –20°C under argon for long-term stability .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • 1H^{1}\text{H} and 19F^{19}\text{F} NMR: Assign peaks using deuterated solvents (CDCl3_3 or DMSO-d6_6). The methyl group (δ\delta ~2.3 ppm) and fluorine atoms (δ\delta –110 to –160 ppm) provide distinct signatures .
  • X-ray Crystallography: Confirm molecular geometry and substituent positions. Crystallize in methanol/water mixtures to obtain single crystals .

Advanced Research Questions

Q. How does the electron-withdrawing fluorine substituent influence the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

Methodological Answer:

  • Mechanistic Insight: Fluorine atoms at the 2,6-positions activate the aromatic ring toward NAS by polarizing the C–S bond. Kinetic studies (e.g., with 2,4-dinitrofluorobenzene) reveal a second-order rate law dominated by thiophenoxide ion reactivity .
  • Experimental Design: Use buffered methanol/water systems to control thiophenol/thiophenoxide equilibrium. Monitor reaction progress via UV-Vis spectroscopy (λ = 300–400 nm) .

Q. How can computational methods predict the regioselectivity of this compound in thiol-Michael reactions?

Methodological Answer:

  • DFT Calculations: Model reaction pathways using Gaussian or ORCA software. Compare activation energies for thiolate attack at α- vs. β-positions of maleimides. Solvent effects (e.g., DMF vs. chloroform) are critical for predicting regioselectivity .
  • Validation: Perform competition experiments with N-methyl maleimide and 1-hexanethiol. Analyze product ratios via 1H^{1}\text{H} NMR or LC-MS .

Q. How to resolve contradictions in kinetic data when studying acid-catalyzed reactions involving this compound?

Methodological Answer:

  • Case Study: In reactions with thiophenoxide ion, excess thiophenol does not alter the rate law (Table I in ), suggesting no general acid catalysis. However, in buffered systems (Table II in ), thiophenol concentration correlates with equilibrium constants.
  • Resolution: Use stopped-flow kinetics to decouple equilibrium and rate effects. Apply the steady-state approximation to model intermediates .

Q. What strategies enable selective functionalization of this compound for applications in photoredox catalysis?

Methodological Answer:

  • Charge-Transfer Complexes (CTCs): Combine with enamides under visible light to form CTCs. Thiophenol salts act as electron donors, enabling single-electron reduction of alkenes (e.g., hydrogen arylation of unactivated olefins) .
  • Optimization: Vary initiators (e.g., TMEDA as a proton shuttle) and solvents (DMF enhances CTC stability). Monitor reaction progress via in situ Raman spectroscopy .

Q. How to design derivatives of this compound for enhanced biological activity while retaining thiol reactivity?

Methodological Answer:

  • Derivatization: Introduce trifluoromethyl or pyridyl groups at the 4-position via Suzuki coupling (e.g., with 4-nitrophenylboronic acid). Protect the thiol group with tert-butyl disulfide during synthesis .
  • Activity Testing: Evaluate cytotoxicity and thiol-disulfide exchange kinetics using Ellman’s reagent. Compare with control compounds lacking fluorine substituents .

Q. Tables for Key Data

Property Value/Technique Reference
Fluorine NMR Shift δ –110 to –160 ppm (CDCl3_3)
Optimal Storage Conditions –20°C under argon, 0.1% BHT
Second-Order Rate Constant k=0.15L mol1s1k = 0.15 \, \text{L mol}^{-1} \text{s}^{-1} (25°C, methanol)
CTC Formation Energy ΔG=18.5kcal/mol\Delta G^\ddagger = 18.5 \, \text{kcal/mol} (DFT)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.